Mal-amido-PEG6-acid

Descripción

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O11/c25-19(3-6-24-20(26)1-2-21(24)27)23-5-8-31-10-12-33-14-16-35-18-17-34-15-13-32-11-9-30-7-4-22(28)29/h1-2H,3-18H2,(H,23,25)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTGEZMXNNBFEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

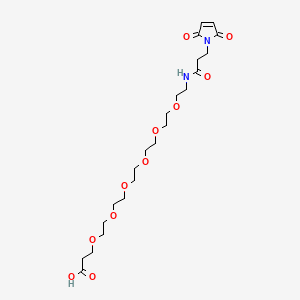

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501116162 |

Source

|

| Record name | 25-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-4,7,10,13,16,19-hexaoxa-22-azapentacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334177-79-5 |

Source

|

| Record name | 25-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-4,7,10,13,16,19-hexaoxa-22-azapentacosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 25-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-4,7,10,13,16,19-hexaoxa-22-azapentacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mal-amido-PEG6-acid: A Technical Guide to Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, toxicity, and handling precautions for Mal-amido-PEG6-acid, a heterobifunctional PEG linker commonly used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs.[1][2][3] This document synthesizes available safety data and scientific literature to ensure responsible and safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a PEG derivative featuring a maleimide group at one end and a terminal carboxylic acid at the other, connected by a six-unit polyethylene glycol spacer.[1][2] The maleimide group selectively reacts with thiol (sulfhydryl) groups, while the carboxylic acid can be activated to form stable amide bonds with primary amines. The hydrophilic PEG chain enhances the solubility of the molecule in aqueous media.

| Property | Value | Source(s) |

| Chemical Name | 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16,19,22-hexaoxa-4-azapentacosan-25-oic acid | |

| CAS Number | 1334177-79-5 | |

| Molecular Formula | C22H36N2O11 | |

| Molecular Weight | 504.53 g/mol | |

| Appearance | White to off-white solid or viscous liquid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water, acetonitrile, methanol, ethyl acetate, and dichloromethane |

Hazard Identification and Classification

Safety data sheets (SDS) for this compound and structurally similar compounds indicate potential hazards. It is important to note that different suppliers may report slightly different classifications. A safety data sheet for a similar compound, Mal-amido-PEG24-acid, lists several hazards, while an SDS for another related compound, "Mal-PEG6-acid," also indicates potential toxicity.

| Hazard Class | GHS Classification | Hazard Statement | Source(s) |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Toxicological Profile

Polyethylene Glycol (PEG): Polyethylene glycol is generally considered a non-toxic, non-immunogenic, and biocompatible polymer. Toxicity is typically observed only at high parenteral doses, with the kidneys being the primary organ affected as they are the route of excretion.

Maleimide Group: The maleimide group's high reactivity towards thiols is key to its utility in bioconjugation but also a source of potential toxicity. Maleimides can react with endogenous thiol-containing molecules such as glutathione or cysteine residues in proteins like albumin. This off-target reactivity can lead to the formation of unintended conjugates and may trigger immunological responses, such as complement activation.

PEG-Maleimide Conjugates: The biocompatibility of PEG-maleimide compounds is generally considered high. Studies on nanoparticles functionalized with PEG-maleimide have found them to be non-irritant to mucosal surfaces. However, the conjugation chemistry itself can impact the toxicity of the final product. The incorporation of PEG chains has been shown to reduce the non-specific cytotoxicity of some peptide conjugates.

Handling Precautions and Personal Protective Equipment (PPE)

Given the potential hazards, proper handling procedures are essential to minimize exposure. A systematic approach to handling, from receipt of the compound to its disposal, is crucial.

Recommended Handling Workflow

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and ensure full body-covering clothing.

-

Respiratory Protection: Use only in areas with appropriate exhaust ventilation. If handling large quantities or generating dust, a respirator may be necessary.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Procedure | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. | |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. | |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. | |

| Ingestion | Wash out mouth with water. Do NOT induce vomiting. |

Accidental Release Measures

-

Personal Precautions: Use full personal protective equipment. Ensure adequate ventilation and evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with liquid-binding material (e.g., sand, diatomite, universal binders). Decontaminate surfaces with alcohol. Dispose of contaminated material in accordance with local regulations.

Storage and Stability

-

Storage Conditions: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.

-

Stability: The product is stable for several weeks during ordinary shipping at ambient temperatures. It is chemically stable under standard ambient conditions.

-

Incompatibilities: Avoid strong oxidizing agents.

Experimental Protocols and Reactivity

While specific toxicity testing protocols for this compound are not publicly available, safety assessment of such compounds typically involves a range of in vitro and in vivo studies, including:

-

Cell Viability Assays (e.g., MTT assay): To determine the concentration at which the compound is cytotoxic to different cell lines.

-

Mucosal Irritation Tests: To assess the irritant potential on mucosal surfaces.

-

Hemolysis Assays: To evaluate the compound's effect on red blood cells.

-

Complement Activation Assays: To investigate potential immunogenic responses.

Chemical Reactivity

The dual functionality of this compound is central to its utility. Understanding its reactivity is also key to understanding its potential for off-target interactions.

Disposal Considerations

Dispose of unused product and contaminated materials as hazardous waste. Follow all federal, state, and local environmental regulations. Do not dispose of it into the sewer system.

Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the supplier. Users should always consult the SDS for the most accurate and up-to-date information and perform their own risk assessment before use.

References

The Steric Hindrance Effects of the PEG6 Spacer in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bioconjugation, the linkage of molecules to proteins, antibodies, and nanoparticles is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. The choice of a chemical spacer to bridge these molecular entities is far from trivial. Among the diverse array of linkers, polyethylene glycol (PEG) has emerged as a gold standard due to its hydrophilicity, biocompatibility, and ability to modulate the properties of the resulting bioconjugate. This technical guide provides an in-depth exploration of the steric hindrance effects of a specific, discrete PEG spacer: the hexaethylene glycol or PEG6 linker.

The PEG6 spacer, with its defined length and flexible nature, offers a unique balance of properties that can be strategically employed to optimize bioconjugate performance. Its primary role often revolves around mitigating steric hindrance between the conjugated partners, thereby preserving the biological activity of proteins or antibodies. Conversely, the PEG6 chain itself can introduce a "shielding" effect, a form of steric hindrance that protects the bioconjugate from enzymatic degradation and recognition by the immune system, thus prolonging its circulation half-life.[1] This guide will delve into the quantitative impact of the PEG6 spacer, provide detailed experimental protocols for its application, and visualize its role in key bioconjugation workflows.

The Role of Steric Hindrance in Bioconjugation

Steric hindrance in bioconjugation refers to the spatial arrangement of atoms or groups at or near a reacting site that hinders a chemical reaction. When conjugating a payload, such as a small molecule drug or a fluorescent dye, to a large biomolecule like an antibody, there is a risk that the payload could interfere with the biomolecule's native conformation and function. A strategically chosen spacer, such as PEG6, can provide the necessary distance to prevent such interference.

Conversely, the inherent steric bulk of the PEG chain itself is a key attribute. The flexible PEG chain creates a hydrophilic cloud around the bioconjugate, which can sterically shield it from proteases and opsonins, leading to enhanced stability and reduced immunogenicity.[1] The length of the PEG spacer is a critical parameter in this regard; a spacer that is too short may not provide adequate separation, while one that is too long could potentially wrap around the biomolecule and interfere with its function.

Quantitative Impact of PEG6 Spacer Length

The length of the PEG spacer can significantly influence the physicochemical and biological properties of a bioconjugate. The following tables summarize quantitative data from studies comparing the effects of different PEG spacer lengths, including PEG6, on key performance metrics.

Table 1: Effect of PEG Spacer Length on Receptor Binding Affinity and Biodistribution of a ⁶⁸Ga-Labeled Bombesin Antagonist

| Conjugate (natGa-NOTA-PEGn-RM26) | PEG Spacer Length | IC50 (nM)[2] | Liver Uptake (%ID/g at 1h p.i.)[2] |

| natGa-NOTA-PEG2-RM26 | 2 | 3.1 ± 0.2 | 1.1 ± 0.2 |

| natGa-NOTA-PEG3-RM26 | 3 | 3.9 ± 0.3 | 0.6 ± 0.1 |

| natGa-NOTA-PEG4-RM26 | 4 | 5.4 ± 0.4 | 0.8 ± 0.1 |

| natGa-NOTA-PEG6-RM26 | 6 | 5.8 ± 0.3 | 0.9 ± 0.2 |

This data indicates that increasing the PEG spacer length from PEG2 to PEG6 in this specific bombesin antagonist conjugate leads to a slight decrease in binding affinity (higher IC50).[2] However, all conjugates demonstrated low liver uptake, with the PEG3 variant showing the lowest.

Table 2: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) of a Trastuzumab-MMAE ADC

| Linker | PEG Spacer Length | Average DAR |

| Maleimide-PEG4-MMAE | 4 | 2.5 |

| Maleimide-PEG6-MMAE | 6 | 5.0 |

| Maleimide-PEG8-MMAE | 8 | 4.8 |

| Maleimide-PEG12-MMAE | 12 | 3.7 |

| Maleimide-PEG24-MMAE | 24 | 3.0 |

In this study, intermediate-length PEG spacers, including PEG6 and PEG8, resulted in higher drug-to-antibody ratios (DAR) for a trastuzumab-MMAE conjugate. This suggests that the PEG6 spacer may provide an optimal balance of reactivity and steric hindrance to achieve a higher drug loading.

Table 3: Influence of PEG Spacer Length on Serum Stability of a ¹⁷⁷Lu-labeled Bombesin Antagonist

| Conjugate | PEG Spacer Length | Serum Stability (t1/2 in hours) |

| ¹⁷⁷Lu-DOTA-PEG2-Antagonist | 2 | 246 ± 4 |

| ¹⁷⁷Lu-DOTA-PEG4-Antagonist | 4 | Not Reported |

| ¹⁷⁷Lu-DOTA-PEG6-Antagonist | 6 | 584 ± 20 |

| ¹⁷⁷Lu-DOTA-PEG12-Antagonist | 12 | Not Reported |

This data shows a trend of increased serum stability with increasing PEG spacer length up to PEG6, suggesting that the steric shielding effect of the PEG6 spacer contributes to protecting the conjugate from degradation.

Experimental Protocols

The successful implementation of a PEG6 spacer in bioconjugation relies on well-defined experimental protocols. Below are detailed methodologies for common conjugation strategies involving PEG6 linkers.

Protocol 1: Two-Step Antibody Conjugation using NHS-PEG6-Maleimide

This protocol describes the conjugation of a thiol-containing payload (e.g., a cytotoxic drug) to the lysine residues of an antibody using a heterobifunctional SM(PEG)6 crosslinker.

Materials:

-

Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

SM(PEG)6 (Succinimidyl-([N-maleimidomethyl]cyclohexane)-1-carboxylate)

-

Thiol-containing payload

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Reducing agent (e.g., TCEP) for payload if it's a peptide with a disulfide bond

-

Anhydrous DMSO or DMF

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

Step A: Activation of Antibody with SM(PEG)6 Crosslinker

-

Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.

-

Dissolve the SM(PEG)6 crosslinker in DMSO or DMF to a stock concentration of 10-20 mM.

-

Immediately add a 10- to 20-fold molar excess of the dissolved SM(PEG)6 to the antibody solution. Mix gently.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Remove excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.

Step B: Conjugation of Thiol-Containing Payload

-

If the payload is a peptide with a disulfide bond, reduce it with a 5- to 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the TCEP using a desalting column.

-

Immediately add the thiol-containing payload to the purified, maleimide-activated antibody solution. A 3- to 5-fold molar excess of the payload over the antibody is recommended.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

(Optional) Quench any unreacted maleimide groups by adding a final concentration of 1-2 mM of cysteine or 2-mercaptoethanol and incubating for 30 minutes.

-

Purify the final antibody-drug conjugate (ADC) from excess payload and reaction byproducts using size exclusion chromatography (SEC) or dialysis.

Characterization:

-

Determine the protein concentration and drug-to-antibody ratio (DAR) using UV-Vis spectroscopy.

-

Assess the purity and aggregation of the ADC by size exclusion chromatography with multi-angle light scattering (SEC-MALS).

-

Confirm the identity and integrity of the conjugate by mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC) with a PEG6 Spacer

This protocol outlines a general procedure for conjugating an azide-functionalized biomolecule to an alkyne-functionalized payload using a PEG6 spacer. The PEG6 spacer can be incorporated into either the azide or alkyne-containing molecule.

Materials:

-

Azide-functionalized biomolecule (e.g., Azide-PEG6-Protein)

-

Alkyne-functionalized payload (e.g., Alkyne-Dye)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper-chelating ligand (e.g., THPTA)

-

Reaction Buffer: Phosphate buffer, pH 7.0-7.5

Procedure:

-

Prepare a stock solution of the azide-functionalized biomolecule in the Reaction Buffer.

-

Prepare a stock solution of the alkyne-functionalized payload in DMSO or DMF.

-

In a reaction tube, add the azide-functionalized biomolecule to the Reaction Buffer.

-

Add the alkyne-functionalized payload to the reaction mixture. A 5- to 10-fold molar excess of the payload is typically used.

-

Prepare a fresh premix of CuSO₄ and the copper-chelating ligand in water. A typical final concentration is 100-200 µM CuSO₄ and 500-1000 µM ligand.

-

Add the CuSO₄/ligand premix to the reaction mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., HPLC, SDS-PAGE).

-

Purify the conjugate using size exclusion chromatography or another suitable purification method to remove unreacted components and the copper catalyst.

Characterization:

-

Confirm successful conjugation using SDS-PAGE, which will show a shift in the molecular weight of the biomolecule.

-

Analyze the final product by mass spectrometry to verify the covalent linkage.

-

If a fluorescent payload was used, confirm labeling by fluorescence spectroscopy.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the steric hindrance effects of the PEG6 spacer in bioconjugation.

Conclusion

The PEG6 spacer is a versatile and powerful tool in the bioconjugation toolbox. Its defined length and hydrophilic nature allow for precise control over the spatial orientation and physicochemical properties of bioconjugates. The steric hindrance provided by the PEG6 chain can be strategically leveraged to both mitigate unwanted interactions between conjugated molecules and to shield the final product from the biological environment, thereby enhancing its stability and circulation time.

The quantitative data presented in this guide highlight that the optimal PEG spacer length is context-dependent, with PEG6 often representing a favorable balance for achieving high drug loading in ADCs and enhancing serum stability. The detailed experimental protocols provide a practical framework for researchers to implement PEG6 linkers in their own bioconjugation strategies. As the field of targeted therapeutics and advanced biomaterials continues to evolve, a thorough understanding of the role of spacers like PEG6 will be paramount in the rational design of next-generation bioconjugates.

References

An In-depth Technical Guide to the Reactivity of Maleimide and Carboxylic Acid Groups for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of maleimide and carboxylic acid functional groups, with a particular focus on their application in bioconjugation and drug development. Understanding the nuanced behavior of these groups under various experimental conditions is critical for the successful design and synthesis of stable and effective bioconjugates, including antibody-drug conjugates (ADCs).

The Maleimide Group: A Versatile Handle for Thiol-Specific Conjugation

The maleimide group is a highly valuable tool in bioconjugation due to its exceptional reactivity and selectivity for thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins. This specificity allows for the precise, site-selective modification of biomolecules.[1][2]

The Thiol-Maleimide Michael Addition Reaction

The primary reaction of maleimides in bioconjugation is the Michael addition of a thiol to the electron-deficient double bond of the maleimide ring. This reaction forms a stable thioether bond, specifically a thiosuccinimide linkage.[2][3] The reaction is highly efficient and can proceed under mild, physiological conditions without the need for a catalyst.[4]

Critical Reaction Parameters and Quantitative Data

The success of a maleimide-thiol conjugation is heavily dependent on several key experimental parameters. Careful control of these factors is essential to maximize yield and minimize side reactions.

| Parameter | Optimal Range/Value | Notes |

| pH | 6.5 - 7.5 | This pH range ensures high chemoselectivity for thiols over amines. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Below pH 6.5, the concentration of the reactive thiolate anion is reduced, slowing the reaction. Above pH 7.5, the reaction with primary amines becomes competitive. |

| Temperature | 4°C to Room Temperature (25°C) | The reaction proceeds efficiently at these temperatures. Higher temperatures can increase the rate of hydrolysis and other side reactions. |

| Solvent | Aqueous buffers (PBS, HEPES), DMSO, DMF | Polar solvents are preferred as they facilitate the formation of the reactive thiolate ion. For maleimides with poor aqueous solubility, an organic co-solvent like DMSO or DMF is often necessary. |

| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Disulfide bonds in proteins must be reduced to free thiols for conjugation. TCEP is the recommended reducing agent as it does not contain a thiol group and therefore does not compete with the protein's thiols for the maleimide. If DTT is used, it must be completely removed before adding the maleimide reagent. |

| Molar Excess of Maleimide | 10-20 fold | A molar excess of the maleimide reagent is typically used to drive the reaction to completion. |

Side Reactions and Stability Considerations

While the thiol-maleimide reaction is robust, several side reactions can occur, potentially impacting the homogeneity and stability of the final conjugate.

-

Hydrolysis: The maleimide ring is susceptible to hydrolysis, which increases with increasing pH. Hydrolysis of the unreacted maleimide forms a non-reactive maleamic acid. Hydrolysis of the thiosuccinimide linkage after conjugation can lead to a more stable, ring-opened product that is resistant to the retro-Michael reaction.

-

Reaction with Amines: Above pH 7.5, primary amines, such as the side chain of lysine residues, can react with the maleimide, leading to a loss of selectivity.

-

Retro-Michael Reaction: The thiosuccinimide linkage can be reversible, especially in the presence of other thiols, leading to deconjugation and potential "payload migration" in ADCs. This reaction is also more pronounced at higher pH.

-

Thiazine Rearrangement: When conjugation occurs at an N-terminal cysteine, the succinimidyl thioether can rearrange to a more stable six-membered thiazine structure. This rearrangement is pH-dependent.

Experimental Protocol: Maleimide-Thiol Conjugation

This protocol provides a general framework for the conjugation of a maleimide-containing molecule to a protein.

-

Protein Preparation and Reduction:

-

Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.

-

If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP.

-

Incubate for 30-60 minutes at room temperature.

-

-

Maleimide Reagent Preparation:

-

Immediately before use, dissolve the maleimide reagent in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 1-10 mM.

-

-

Conjugation Reaction:

-

Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the reduced protein solution.

-

Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching and Purification:

-

Quench any unreacted maleimide by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

-

Purify the conjugate using size exclusion chromatography, dialysis, or other appropriate methods to remove excess reagents and byproducts.

-

References

The Strategic Role of Mal-amido-PEG6-acid in Advanced Targeted Drug Delivery Systems

A Technical Guide for Drug Development Professionals

The landscape of targeted therapeutics is continually evolving, with a significant focus on enhancing the specificity and efficacy of drug delivery systems while minimizing off-target toxicity. At the heart of many of these sophisticated systems, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), lies the linker—a critical component that covalently connects the targeting moiety to the therapeutic payload. This technical guide provides an in-depth exploration of Mal-amido-PEG6-acid, a heterobifunctional linker that has garnered considerable attention for its advantageous properties in the design of targeted drug delivery platforms.

Core Attributes of this compound

This compound is a precisely defined chemical entity featuring three key components: a maleimide group, a six-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique architecture provides a versatile platform for the strategic assembly of complex bioconjugates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C22H36N2O11 | [1] |

| Molecular Weight | 504.53 g/mol | [1] |

| CAS Number | 1334177-79-5 | [1] |

The maleimide group is specifically reactive towards sulfhydryl (thiol) groups, typically found in the cysteine residues of proteins and peptides. This reactivity allows for highly selective and stable covalent bond formation under mild physiological conditions (pH 6.5-7.5)[2]. On the other end of the linker, the terminal carboxylic acid can be activated to form a stable amide bond with primary amine groups, such as those present on drug molecules or other biomolecules[1].

The central PEG6 spacer is a hydrophilic chain that plays a crucial role in modulating the overall properties of the resulting conjugate. The inclusion of this PEG moiety can enhance the aqueous solubility of hydrophobic drug payloads, reduce aggregation, and improve the pharmacokinetic profile of the therapeutic by providing a steric shield that can decrease clearance rates.

Applications in Targeted Drug Delivery

The heterobifunctional nature of this compound makes it an ideal candidate for linking targeting ligands, such as monoclonal antibodies, to potent cytotoxic agents in the construction of ADCs, or for tethering a target-binding ligand to an E3 ligase-recruiting ligand in the synthesis of PROTACs.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound facilitates the site-specific conjugation of a cytotoxic payload to a monoclonal antibody. The process typically involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups, which then react with the maleimide end of the linker. The carboxylic acid end of the linker is pre-conjugated to the drug molecule. This approach allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR), a critical quality attribute that influences both the efficacy and toxicity of the ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This compound can serve as the linker connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. The precise length and flexibility of the PEG6 spacer are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and characterization of drug-linker conjugates and their subsequent conjugation to a targeting protein, such as an antibody.

Synthesis of a Drug-Linker Conjugate

This protocol describes the conjugation of an amine-containing drug to the carboxylic acid of this compound.

-

Activation of this compound: Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO). Add 1.5 equivalents of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 2 equivalents of NHS (N-Hydroxysuccinimide). Stir the reaction at room temperature for 15-30 minutes to form the NHS-activated linker.

-

Conjugation to the Drug: Dissolve the amine-containing drug (1.2 equivalents) in anhydrous DMF or DMSO. Add the drug solution to the activated linker solution.

-

Reaction and Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

-

Purification: Purify the resulting maleimide-activated drug-linker conjugate by reverse-phase HPLC.

Conjugation to a Thiol-Containing Protein (e.g., Reduced Antibody)

This protocol outlines the conjugation of the maleimide-activated drug-linker to a protein with available thiol groups.

-

Protein Preparation: Prepare the protein (e.g., antibody) at a concentration of 1-10 mg/mL in a suitable conjugation buffer (e.g., phosphate buffer, pH 7.2). If necessary, reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) followed by removal of the reducing agent.

-

Conjugation Reaction: Add a 5-10 fold molar excess of the maleimide-activated drug-linker solution to the prepared protein. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Quenching: Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine over the initial maleimide concentration to cap any unreacted maleimide groups.

-

Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

Characterization of the Conjugate

Thorough characterization is essential to ensure the quality and consistency of the final drug delivery system.

Table 2: Key Characterization Techniques and Parameters

| Technique | Parameter Measured | Purpose |

| UV/Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | To determine the average number of drug molecules conjugated to each antibody. |

| Mass Spectrometry (MS) | Molecular Weight, Heterogeneity | To confirm the mass of the conjugate and assess the distribution of different drug-loaded species. |

| Size-Exclusion Chromatography (SEC) | Aggregation, Purity | To quantify the amount of high molecular weight aggregates and assess the purity of the conjugate. |

| Reversed-Phase HPLC (RP-HPLC) | Purity, DAR | To separate and quantify different drug-loaded species and determine the average DAR. |

| In Vitro Cytotoxicity Assays (e.g., MTT) | IC50 Value | To determine the potency of the conjugate in killing target cancer cells. |

| In Vivo Efficacy Studies | Tumor Growth Inhibition | To evaluate the antitumor activity of the conjugate in animal models. |

Visualizing Workflows and Pathways

Experimental Workflow for ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of an antibody-drug conjugate using a this compound linker.

Mechanism of Action for a PROTAC

This diagram depicts the catalytic mechanism by which a PROTAC, utilizing a linker such as this compound, induces the degradation of a target protein.

Conclusion

This compound represents a valuable and versatile tool in the development of targeted drug delivery systems. Its well-defined structure, heterobifunctional reactivity, and the beneficial properties conferred by the PEG spacer make it a linker of choice for the precise construction of ADCs and PROTACs. A thorough understanding of its chemistry and the availability of robust experimental protocols for conjugation and characterization are paramount to the successful development of novel, highly effective targeted therapeutics. As the field continues to advance, the rational design of linkers, such as this compound, will remain a cornerstone of innovation in precision medicine.

References

The Strategic Integration of Mal-amido-PEG6-acid in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins of interest (POIs). The linker connecting the POI-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy. This technical guide delves into the fundamental principles of utilizing Mal-amido-PEG6-acid as a versatile linker in PROTAC development, offering insights into its structure, function, and practical application.

Core Principles of this compound in PROTACs

This compound is a bifunctional linker characterized by a maleimide group at one terminus, a carboxylic acid at the other, and a six-unit polyethylene glycol (PEG) chain as a spacer.[1][2] This specific architecture imparts several advantageous properties to a PROTAC molecule.

Structure and Function:

-

Maleimide Group: This functional group selectively reacts with thiol (sulfhydryl) groups, typically found in cysteine residues of a target-binding ligand, to form a stable thioether bond.[1] This allows for a specific and covalent conjugation strategy.

-

Carboxylic Acid Group: The terminal carboxylic acid can be activated to form a stable amide bond with an amine group present on the E3 ligase ligand.[1] This orthogonal reactivity enables a controlled, stepwise synthesis of the final PROTAC molecule.

-

PEG6 Spacer: The six-unit polyethylene glycol chain offers several benefits:

-

Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules, thereby improving cell permeability and pharmacokinetic properties.[3]

-

Flexibility: The flexible PEG linker allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex between the target protein and the E3 ligase. This conformational freedom is crucial for optimal ubiquitination and subsequent degradation.

-

Optimized Length: The defined length of the PEG6 spacer helps to control the distance and relative orientation between the POI and the E3 ligase, a critical factor for efficient ternary complex formation and activity.

-

Quantitative Data Analysis

While specific quantitative data for PROTACs utilizing the exact this compound linker is not extensively available in publicly accessible literature, the following table represents typical parameters used to characterize the potency and efficacy of a novel PROTAC. Researchers developing PROTACs with this linker would aim to populate such a table with their experimental findings.

| Parameter | Description | Typical Range |

| Binding Affinity (Kd) | Dissociation constant for the binding of the PROTAC to the target protein and the E3 ligase. | 1 - 1000 nM |

| Ternary Complex Affinity (Kd, ternary) | Dissociation constant for the formation of the POI-PROTAC-E3 ligase ternary complex. | 1 - 500 nM |

| DC50 (nM) | The concentration of the PROTAC required to degrade 50% of the target protein. | 1 - 1000 nM |

| Dmax (%) | The maximum percentage of target protein degradation achieved. | 70 - >95% |

| Cellular IC50 (nM) | The concentration of the PROTAC that inhibits 50% of a biological function (e.g., cell viability). | Varies widely based on target and cell type |

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of a PROTAC utilizing a Mal-amido-PEG-acid linker. These protocols are adapted from established methods for similar linkers and provide a robust framework for researchers.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step approach for synthesizing a PROTAC.

Step 1: Conjugation of this compound to the Target-Binding Ligand (TBL)

-

Reaction Setup: Dissolve the thiol-containing TBL (1.0 eq) and this compound (1.1 eq) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.5. A co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be added to ensure solubility.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The maleimide group will selectively react with the thiol group on the TBL.

-

Monitoring: Track the reaction progress using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the TBL-linker conjugate.

-

Purification: Once the reaction is complete, purify the TBL-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Step 2: Conjugation of the TBL-Linker to the E3 Ligase Ligand (E3L)

-

Activation of Carboxylic Acid: Dissolve the purified TBL-linker conjugate (1.0 eq) in an anhydrous organic solvent (e.g., DMF). Add a coupling agent, such as HATU (1.2 eq), and a non-nucleophilic base, like DIPEA (3.0 eq), to activate the terminal carboxylic acid of the PEG linker. Stir for 15 minutes at room temperature.

-

Amide Bond Formation: To the activated TBL-linker, add the amine-containing E3L (1.1 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen).

-

Monitoring and Purification: Monitor the formation of the final PROTAC product by LC-MS. Purify the final PROTAC using RP-HPLC to obtain a highly pure compound for biological evaluation.

Protocol 2: Western Blotting for Protein Degradation

This protocol details the use of Western blotting to quantify the degradation of the target protein in cells treated with the PROTAC.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane with a suitable blocking buffer for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Following washes, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.

Visualizing Key Processes

Diagrams are invaluable for understanding the complex biological processes and experimental workflows involved in PROTAC research.

Caption: Mechanism of Action of a PROTAC utilizing a this compound linker.

Caption: A typical experimental workflow for the development and evaluation of a PROTAC.

References

Methodological & Application

Step-by-step guide for antibody labeling with Mal-amido-PEG6-acid.

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a detailed guide for the conjugation of antibodies with Mal-amido-PEG6-acid, a heterobifunctional linker commonly used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The maleimide group of the linker selectively reacts with free sulfhydryl (thiol) groups on the antibody, while the terminal carboxylic acid allows for the subsequent attachment of a payload molecule. The six-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and prolong circulation time.

Principle of the Reaction

The core of this labeling method is the highly specific and efficient Michael addition reaction between the maleimide group of the linker and the thiol group of a cysteine residue on the antibody. This reaction proceeds optimally at a neutral to slightly acidic pH (6.5-7.5) to form a stable thioether bond. Since antibodies typically have their cysteine residues involved in disulfide bonds, a partial reduction step is often necessary to generate free thiols for conjugation.

Experimental Protocols

Antibody Preparation and Reduction

This protocol describes the preparation of the antibody, including an optional step for the reduction of interchain disulfide bonds to generate free thiol groups for conjugation.

Materials:

-

Antibody (e.g., IgG) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

-

Reaction Buffer: PBS, pH 7.2-7.4, degassed

-

Desalting column or spin filter (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Antibody Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or other thiol-containing components, exchange the buffer to the Reaction Buffer using a desalting column or spin filtration.

-

Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

-

(Optional) Antibody Reduction:

-

Add a 10- to 20-fold molar excess of TCEP solution to the antibody solution.

-

Incubate the mixture at 37°C for 30-60 minutes. The incubation time and temperature may require optimization depending on the specific antibody.

-

To prevent re-oxidation of the newly formed thiol groups, it is recommended to work under an inert gas atmosphere (e.g., nitrogen or argon).

-

-

Removal of Reducing Agent: Immediately after reduction, remove the excess TCEP using a desalting column pre-equilibrated with degassed Reaction Buffer.

Conjugation of this compound to the Antibody

This protocol details the reaction between the maleimide group of the linker and the free thiols on the antibody.

Materials:

-

Reduced antibody from Step 1

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Solution: N-acetylcysteine or L-cysteine (1 M in water)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMF or DMSO to a concentration of 10 mM.

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the reduced antibody solution. The optimal molar ratio should be determined empirically for each antibody.

-

Gently mix the reaction solution.

-

Incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.

-

-

Quenching the Reaction: Add a 100-fold molar excess of the Quenching Solution over the initial maleimide concentration to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

Purification of the Antibody-PEG6 Conjugate

This protocol describes the purification of the labeled antibody from excess linker and other reaction components.

Materials:

-

Quenched reaction mixture from Step 2

-

Purification System: Size-Exclusion Chromatography (SEC) system

-

SEC Column (e.g., Superdex 200 or equivalent)

-

Elution Buffer: PBS, pH 7.4

Procedure:

-

Column Equilibration: Equilibrate the SEC column with at least two column volumes of Elution Buffer.

-

Sample Loading: Load the quenched reaction mixture onto the SEC column.

-

Elution: Elute the antibody-PEG6 conjugate with the Elution Buffer at a flow rate appropriate for the column.

-

Fraction Collection: Collect fractions and monitor the absorbance at 280 nm to identify the protein-containing fractions.

-

Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary using a spin filter.

Characterization of the Labeled Antibody

This section outlines methods to confirm the successful conjugation and to determine the degree of labeling (DOL).

4.1. SDS-PAGE Analysis:

-

Analyze the purified conjugate by SDS-PAGE under non-reducing and reducing conditions alongside the unlabeled antibody.

-

Successful conjugation will result in a shift in the molecular weight of the antibody bands.

4.2. Mass Spectrometry (MS):

-

Use ESI-MS or MALDI-TOF MS to determine the exact mass of the conjugated antibody.

-

The mass difference between the labeled and unlabeled antibody can be used to calculate the average number of PEG linkers per antibody (Degree of Labeling - DOL).

4.3. UV-Vis Spectroscopy (for payloads with a chromophore):

-

If the payload attached to the carboxylic acid end of the PEG linker has a distinct absorbance, the DOL can be estimated by measuring the absorbance at two different wavelengths (one for the protein and one for the payload).

Data Presentation

The following table summarizes expected outcomes for antibody labeling with short-chain Mal-amido-PEG-acid linkers. Note that specific values for this compound are not widely published; therefore, these values are representative based on data for similar short-chain PEG linkers and should be optimized for each specific application.[1]

| Parameter | Typical Range/Value | Method of Determination |

| Linker:Antibody Molar Ratio | 5:1 to 20:1 | Empirically determined |

| Reaction Time | 1-2 hours at RT or overnight at 4°C | Reaction monitoring by LC-MS |

| Conjugation Efficiency | > 90% (for available thiols) | SDS-PAGE, SEC-HPLC |

| Degree of Labeling (DOL) | 2 - 8 | Mass Spectrometry |

| Purity of Final Conjugate | > 95% | SEC-HPLC |

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the antibody labeling process.

Caption: Workflow for antibody labeling with this compound.

Chemical Reaction Pathway

This diagram illustrates the chemical reaction between the maleimide group of the linker and a thiol group on the antibody.

Caption: Maleimide-thiol conjugation reaction scheme.

References

Application Notes and Protocols: EDC-NHS Activation of Mal-amido-PEG6-acid for Amine Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols and technical information for the activation of Mal-amido-PEG6-acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate covalent conjugation to primary amine-containing molecules. This method is a cornerstone of bioconjugation, enabling the stable linkage of proteins, peptides, antibodies, and other biomolecules for applications in drug delivery, diagnostics, and proteomics. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]

The maleimide group on the linker remains available for subsequent reaction with thiol-containing molecules, making this compound a versatile heterobifunctional crosslinker.[1][2]

Chemical Reaction Pathway

The conjugation process is a two-step reaction. First, the carboxyl group of this compound is activated by EDC to form a highly reactive but unstable O-acylisourea intermediate. NHS is added to react with this intermediate, forming a more stable, amine-reactive NHS ester. This activated linker then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[3]

Caption: Reaction scheme for the two-step EDC-NHS activation and subsequent amine coupling of this compound.

Data Presentation: Optimizing Reaction Conditions

Successful conjugation requires careful optimization of several parameters. The following tables summarize key quantitative data and recommended starting conditions based on established EDC-NHS chemistry principles.

Table 1: Recommended Molar Ratios for Activation and Coupling

| Reactant | Recommended Molar Ratio (relative to this compound) | Notes |

| EDC | 1.5 - 10 equivalents | A molar excess is required to drive the reaction. Higher excesses may be needed for dilute solutions, but can also lead to side reactions. A 2-5 fold excess is a common starting point. |

| NHS/sulfo-NHS | 1.5 - 10 equivalents | Should be used in excess similar to or slightly higher than EDC to efficiently form the more stable NHS-ester intermediate. |

| Amine-containing Molecule | 1 - 20 equivalents | The optimal ratio depends on the number of available amines and the desired degree of labeling. For proteins, a 10-20 fold molar excess of the activated linker is often used. |

Table 2: pH Optimization for Activation and Coupling Steps

| Reaction Step | Optimal pH Range | Recommended Buffers | Buffers to Avoid |

| Activation | 4.5 - 6.0 | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate). Phosphate buffers may reduce EDC efficiency. |

| Coupling | 7.0 - 8.5 | Phosphate-Buffered Saline (PBS), HEPES, Borate | Buffers containing primary amines that will compete with the target molecule. |

Table 3: Stability of NHS Ester Intermediate

The NHS ester is susceptible to hydrolysis, which competes with the amine coupling reaction. The rate of hydrolysis is highly dependent on pH.

| pH | Approximate Half-life of NHS Ester |

| 7.0 (at 4°C) | 4-5 hours |

| 8.0 (at 4°C) | 1 hour |

| 8.6 (at 4°C) | 10 minutes |

Data adapted from Thermo Fisher Scientific technical literature. It is crucial to use the activated NHS ester immediately for the coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the activation of this compound and subsequent conjugation to an amine-containing protein. Optimization may be required for specific applications.

Materials and Reagents

-

This compound

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous solubility)

-

Amine-containing molecule (e.g., protein, peptide)

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns or dialysis cassettes for purification

Protocol 1: Two-Step Amine Coupling

This is the recommended procedure as it minimizes the exposure of the amine-containing molecule to the potentially cross-reactive EDC.

Caption: Workflow for the two-step amine coupling protocol.

Procedure:

-

Preparation of Reagents:

-

Equilibrate this compound, EDC, and NHS vials to room temperature before opening to prevent moisture condensation.

-

Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use. Do not store these solutions.

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

-

Activation of this compound:

-

Dissolve the desired amount of this compound in Activation Buffer.

-

Add the EDC and NHS stock solutions to the this compound solution. A typical starting molar ratio is 1:5:5 (acid:EDC:NHS).

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Activation Reagents (Optional but Recommended):

-

To prevent unwanted side reactions, remove excess and hydrolyzed EDC and NHS using a desalting column equilibrated with Coupling Buffer. This step also serves to exchange the buffer for the coupling reaction.

-

-

Coupling to Amine-Containing Molecule:

-

If a desalting column was not used, adjust the pH of the activated linker solution to 7.2-7.5 by adding Coupling Buffer.

-

Immediately add the activated this compound solution to the solution of the amine-containing molecule.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature. This will hydrolyze any remaining active NHS esters.

-

-

Purification of the Conjugate:

-

Purify the final conjugate from excess reagents and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography.

-

Protocol 2: Characterization of the Conjugate

It is essential to characterize the final conjugate to confirm successful coupling and determine the degree of labeling.

A. HPLC Analysis:

-

Size-Exclusion Chromatography (SEC-HPLC): Useful for separating the conjugate from the unconjugated protein and detecting any aggregation. An increase in molecular weight will result in a shorter retention time.

-

Reversed-Phase HPLC (RP-HPLC): Can be used to assess the purity of the conjugate and separate species with different degrees of labeling. The increased hydrophilicity from the PEG linker may alter the retention time.

B. Mass Spectrometry (MS) Analysis:

-

ESI-MS or MALDI-TOF: These techniques can be used to determine the exact molecular weight of the conjugate, confirming the covalent addition of the this compound linker. By comparing the mass of the unconjugated and conjugated molecule, the number of attached linkers can be determined.

Troubleshooting

Caption: Troubleshooting guide for low or no conjugation yield.

Table 4: Common Issues and Solutions

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Conjugation Yield | 1. Hydrolyzed Reagents: EDC and NHS are moisture-sensitive. 2. Incorrect Buffer: Presence of primary amines or carboxylates in the buffers. 3. Suboptimal pH: pH is outside the optimal range for activation or coupling. | 1. Use fresh, high-quality EDC and NHS. Prepare solutions immediately before use in anhydrous solvent. 2. Use recommended buffers such as MES for activation and PBS for coupling. 3. Carefully measure and adjust the pH of your buffers. |

| Precipitation/Aggregation of Protein | 1. High Concentration of Organic Solvent: Dissolving the linker in a high volume of DMF/DMSO can denature proteins. 2. Change in Protein pI: Neutralization of amine groups can shift the isoelectric point, leading to reduced solubility. | 1. Keep the final concentration of organic solvent below 10%. 2. Perform the reaction in a buffer with a pH away from the new predicted pI of the conjugate. Consider adding solubility-enhancing agents. |

| High Degree of Heterogeneity | Multiple Reactive Amines: Proteins often have multiple lysine residues and an N-terminus, leading to a mixture of products with varying degrees of labeling. | This is inherent to amine coupling chemistry. For site-specific conjugation, consider alternative strategies or advanced purification techniques like ion-exchange chromatography to separate different species. |

For research use only. Not for use in diagnostic procedures. The information provided is for guidance only and may require optimization for your specific application.

References

Application Notes and Protocols for Thiol-Maleimide Reaction using Mal-amido-PEG6-acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing thiol-maleimide conjugation reactions using Mal-amido-PEG6-acid. This bifunctional linker contains a maleimide group for selective reaction with thiol (sulfhydryl) groups and a terminal carboxylic acid, connected by a 6-unit polyethylene glycol (PEG) spacer.[1][2][3] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[1][2] This chemistry is a cornerstone of bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and other functionalized biomolecules.

The reaction proceeds via a Michael addition, where the thiol group, typically from a cysteine residue on a protein or peptide, attacks the electron-deficient double bond of the maleimide ring to form a stable thioether bond. This reaction is highly efficient and selective for thiols under mild, physiological conditions, making it a type of "click chemistry".

Key Reaction Parameters

The success of the thiol-maleimide conjugation is highly dependent on several experimental parameters. The following table summarizes the key quantitative parameters for this reaction.

| Parameter | Optimal Range/Value | Notes |

| pH | 6.5 - 7.5 | This range ensures high selectivity for thiol groups over other nucleophilic groups like amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Below pH 6.5, the reaction rate is significantly reduced due to the protonation of the thiol group. Above pH 7.5, the reaction with primary amines (e.g., lysine residues) becomes competitive. |

| Temperature | 4°C to Room Temperature (20-25°C) | Reactions are commonly performed at room temperature for 1-2 hours. For sensitive proteins, the reaction can be carried out at 4°C overnight to minimize degradation. |

| Reaction Time | 30 minutes to Overnight | The optimal reaction time depends on the specific reactants and temperature. For many applications, a reaction time of 2-4 hours at room temperature is sufficient. |

| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion. A 10:1 to 20:1 ratio is a good starting point for optimization. |

| Protein Concentration | 1 - 10 mg/mL | A common concentration range for protein conjugation. |

| Buffer | Phosphate, HEPES, Tris (thiol-free) | Buffers should be free of extraneous thiols (e.g., DTT). Degassing the buffer is recommended to prevent oxidation of free thiols. |

Experimental Protocols

1. General Protocol for Protein Conjugation with this compound

This protocol outlines a general procedure for labeling a thiol-containing protein with this compound.

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme)

-

This compound

-

Reaction Buffer: 10-100 mM Phosphate, HEPES, or Tris, pH 7.0-7.5, degassed.

-

Anhydrous DMSO or DMF for preparing the maleimide stock solution.

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bond reduction is necessary. TCEP is recommended as it does not contain a thiol group and therefore does not compete in the reaction.

-

Desalting column for buffer exchange and removal of excess reagents.

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP.

-

Incubate for 30-60 minutes at room temperature.

-

Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

-

-

This compound Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The maleimide group is susceptible to hydrolysis, so fresh preparation is critical.

-

-

Conjugation Reaction:

-

Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution.

-

Gently mix the reaction and protect it from light.

-

Incubate at room temperature for 2 hours or at 4°C overnight.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

-

-

Storage of the Conjugate:

-

For short-term storage, the conjugate can be kept at 2-8°C in the dark for up to one week.

-

For long-term storage, add a cryoprotectant like 50% glycerol or a stabilizing protein like BSA (5-10 mg/mL) and store at -20°C or -80°C. The addition of a bacteriostatic agent like sodium azide (0.01-0.03%) is also recommended.

-

2. Protocol for Activating the Carboxylic Acid of the Conjugate for Amine Coupling

The terminal carboxylic acid on the this compound can be activated to react with primary amines (e.g., lysine residues, N-terminus of another protein) to form a stable amide bond.

Materials:

-

Thiol-maleimide conjugate with a terminal carboxylic acid

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Amine-containing molecule

-

Activation Buffer: MES or phosphate buffer, pH 4.5-6.0

-

Coupling Buffer: PBS or HEPES, pH 7.2-8.0

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the conjugate in the activation buffer.

-

Add a molar excess of EDC and NHS (or Sulfo-NHS) to the conjugate solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

-

-

Amine Coupling:

-

Immediately add the activated conjugate to the amine-containing molecule in the coupling buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

-

Purify the final conjugate using appropriate chromatography techniques.

-

Visualizing the Workflow and Reaction

To better understand the thiol-maleimide conjugation workflow and the chemical reaction, the following diagrams are provided.

Caption: Experimental workflow for thiol-maleimide conjugation.

Caption: Thiol-maleimide reaction mechanism.

Troubleshooting and Side Reactions

While the thiol-maleimide reaction is robust, several side reactions can occur.

-

Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis, which increases with pH. The resulting maleamic acid is unreactive towards thiols. To minimize this, always prepare fresh maleimide solutions and work within the recommended pH range.

-

Reaction with Amines: At pH values above 7.5, primary amines can react with the maleimide, leading to a loss of selectivity.

-

Thiol Oxidation: Free thiol groups can be oxidized to form disulfide bonds, which are unreactive with maleimides. It is important to degas buffers and, if necessary, work under an inert atmosphere.

-

Retro-Michael Reaction: The thioether bond formed can be reversible, especially in the presence of other thiols. Hydrolysis of the succinimide ring in the conjugate can lead to a more stable, non-reversible product.

-

Thiazine Rearrangement: If the thiol is on an unprotected N-terminal cysteine, a side reaction can occur leading to the formation of a thiazine derivative. This can be minimized by performing the conjugation at a more acidic pH (around 5) or by acetylating the N-terminus.

References

Application Notes and Protocols for the Use of Mal-amido-PEG6-acid in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, a critical component connecting the antibody and the cytotoxic payload, plays a pivotal role in the stability, solubility, pharmacokinetics, and efficacy of the ADC. Mal-amido-PEG6-acid is a heterobifunctional linker designed for ADC development, offering a balance of reactivity and hydrophilicity.

This document provides detailed application notes and experimental protocols for the synthesis of ADCs using this compound. It outlines the two primary stages of conjugation: the attachment of the cytotoxic drug to the linker and the subsequent conjugation of the drug-linker complex to the monoclonal antibody.

Key Features of this compound:

-

Maleimide Group: Enables site-specific and stable covalent bonding to free thiol groups, typically generated by the reduction of interchain disulfide bonds on the antibody.

-

Carboxylic Acid Group: Allows for the attachment of amine-containing cytotoxic drugs through a stable amide bond.

-

PEG6 Spacer: A six-unit polyethylene glycol chain that enhances the hydrophilicity of the ADC. This can improve solubility, reduce aggregation, and potentially prolong the circulation half-life of the conjugate.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 504.53 g/mol | --INVALID-LINK-- |

| Chemical Formula | C22H36N2O11 | --INVALID-LINK-- |

| CAS Number | 1334177-79-5 | --INVALID-LINK-- |

| Solubility | Soluble in aqueous buffers, DMSO, DMF | --INVALID-LINK-- |

Table 2: Recommended Reaction Parameters for ADC Synthesis

| Parameter | Stage 1: Drug-Linker Conjugation | Stage 2: Antibody-Drug-Linker Conjugation | Reference |

| Key Reagents | EDC, NHS, Amine-containing drug | TCEP or DTT, Maleimide-activated drug-linker | [2][3] |

| Molar Excess (Linker:Drug) | 1.2 - 1.5 : 1 | - | [] |

| Molar Excess (EDC/NHS:Linker) | 1.5 - 2.0 : 1 | - | [] |

| Molar Excess (Reducing Agent:Antibody) | - | 10 - 20 : 1 | |

| Molar Excess (Drug-Linker:Antibody) | - | 5 - 10 : 1 | |

| Reaction pH | 4.5 - 7.2 (activation), 7.2 - 8.0 (coupling) | 6.5 - 7.5 | |

| Reaction Temperature | Room Temperature | Room Temperature or 4°C | |

| Reaction Time | 2 - 4 hours (or overnight at 4°C) | 1 - 2 hours (or overnight at 4°C) |

Table 3: Expected Outcomes and Characteristics of the Resulting ADC

| Characteristic | Expected Value/Range | Notes | Reference |

| Drug-to-Antibody Ratio (DAR) | 2 - 8 | Dependent on the extent of antibody reduction and conjugation efficiency. | |

| Yield (Drug-Linker Synthesis) | 45-70% | Highly dependent on the specific drug and reaction conditions. | |

| Yield (Antibody Conjugation) | >90% conjugation efficiency | Based on available thiols. | |

| In Vitro Stability (Maleimide Linkage) | Half-life of ~5.5 days in rat serum | The thioether bond is susceptible to retro-Michael reaction, leading to deconjugation. | |

| Hydrophilicity | Increased compared to non-PEGylated linkers | The PEG6 spacer contributes to improved solubility and reduced aggregation. | |

| In Vivo Clearance | Reduced compared to non-PEGylated linkers | Shorter PEG chains offer moderate improvements in pharmacokinetics. |

Experimental Protocols

Part 1: Synthesis of the Drug-Linker Conjugate (Amide Bond Formation)

This protocol describes the conjugation of an amine-containing cytotoxic drug to the carboxylic acid of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

-

This compound

-

Amine-containing cytotoxic drug

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

DIPEA (N,N-Diisopropylethylamine)

-

Activation Buffer: 0.1 M MES, pH 5.0-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: Hydroxylamine or Tris buffer

-

Reverse-phase HPLC for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

-

Dissolve the amine-containing drug in anhydrous DMF or DMSO.

-

Prepare fresh solutions of EDC and NHS in the Activation Buffer.

-

-

Activation of this compound:

-

In a reaction vessel, combine the this compound solution with 1.5 equivalents of EDC and 1.5 equivalents of NHS.

-

Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated linker.

-

-

Conjugation to the Amine-containing Drug:

-

Add 1.2 equivalents of the amine-containing drug solution to the activated linker solution.

-

Add 2-3 equivalents of DIPEA to the reaction mixture to raise the pH to 7.2-7.5 for efficient amine coupling.

-

Stir the reaction at room temperature for 2-4 hours, or overnight at 4°C.

-

Monitor the reaction progress by LC-MS.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Solution.

-

Purify the resulting maleimide-activated drug-linker conjugate by reverse-phase HPLC.

-

Lyophilize the purified product and store it at -20°C or below, protected from light and moisture.

-

Part 2: Conjugation of the Drug-Linker to the Monoclonal Antibody (Thioether Bond Formation)

This protocol details the reduction of the antibody's interchain disulfide bonds and the subsequent conjugation to the maleimide-activated drug-linker.

Materials:

-

Monoclonal antibody (mAb)

-

Maleimide-activated drug-linker (from Part 1)

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Conjugation Buffer: PBS, pH 6.5-7.5, containing 1-5 mM EDTA

-

Quenching Solution: N-acetylcysteine or L-cysteine

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

-

Antibody Reduction:

-

Prepare the antibody at a concentration of 5-10 mg/mL in the Conjugation Buffer.

-

Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.

-

Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds, exposing free thiol groups. The incubation time and temperature may require optimization depending on the specific antibody.

-

Remove the excess reducing agent using a desalting column or spin filtration, exchanging the buffer with fresh, degassed Conjugation Buffer.

-

-

Conjugation of Drug-Linker to Antibody:

-

Dissolve the maleimide-activated drug-linker in a small amount of DMSO or DMF.

-

Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the drug-linker to the antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

-

Quenching and Purification:

-

Quench the reaction by adding an excess of the Quenching Solution to cap any unreacted maleimide groups.

-

Purify the resulting ADC using Size-Exclusion Chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

-

-

Characterization of the ADC:

-

Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

-

Assess the purity and aggregation of the ADC by SEC.

-

Confirm the identity and integrity of the ADC by mass spectrometry.

-

Visualizations

ADC Synthesis Workflow

References

Synthesizing PROTACs with a Mal-amido-PEG6-acid Linker: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a Mal-amido-PEG6-acid linker. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation. The protocol details a two-step synthetic strategy, methods for purification and characterization, and includes representative data to guide the experimental process.

Introduction to PROTAC Technology and the this compound Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs).[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2]

The this compound linker is a versatile tool in PROTAC synthesis. It features a maleimide group for covalent conjugation to a cysteine residue on the POI ligand and a carboxylic acid for amide bond formation with an amine-functionalized E3 ligase ligand. The polyethylene glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2]

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Experimental Protocol: PROTAC Synthesis